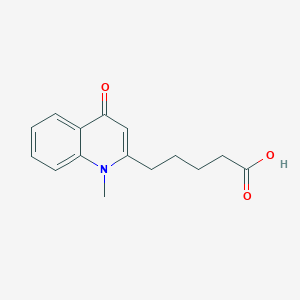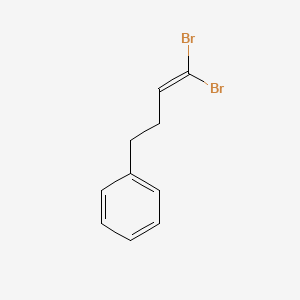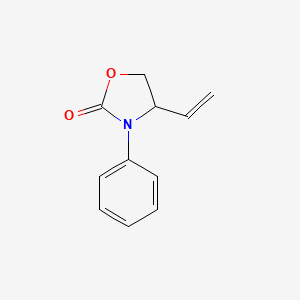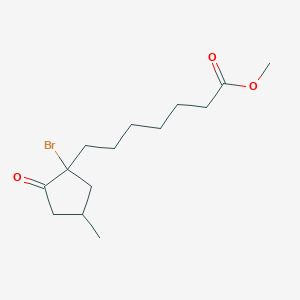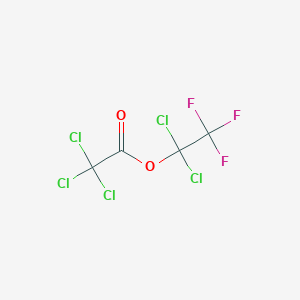
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is a chemical compound with the molecular formula C5HCl5F3O2 It is a derivative of trichloroacetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate can be synthesized through the reaction of trichloroacetic acid with 1,1-dichloro-2,2,2-trifluoroethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimizes by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, leading to the formation of trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide, typically at elevated temperatures.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, under mild to moderate conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,1-dichloro-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,1-dichloro-2,2,2-trifluoroethanol.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1,1-dichloro-2,2,2-trifluoroethyl trichloroacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of electronegative chlorine and fluorine atoms enhances the compound’s reactivity and influences its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether: Similar in structure but contains an ether linkage instead of an ester.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains a single chlorine atom and an ether linkage.
1,2-Dichloro-1,1,2-trifluoroethane: A related compound with a different substitution pattern on the ethane backbone.
Uniqueness
1,1-Dichloro-2,2,2-trifluoroethyl trichloroacetate is unique due to its combination of trichloroacetate and trifluoroethyl groups, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
112915-22-7 |
|---|---|
Molekularformel |
C4Cl5F3O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
(1,1-dichloro-2,2,2-trifluoroethyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4Cl5F3O2/c5-2(6,7)1(13)14-3(8,9)4(10,11)12 |
InChI-Schlüssel |
VMOSJLZOIYFLIE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(Cl)(Cl)Cl)OC(C(F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
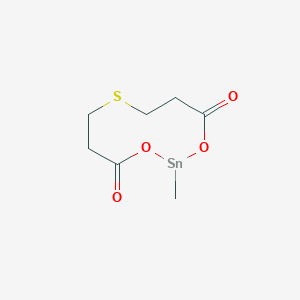
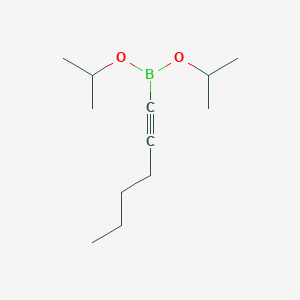
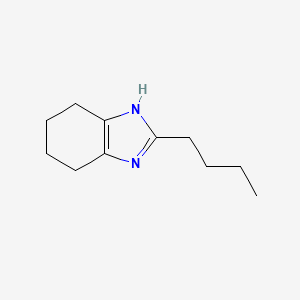
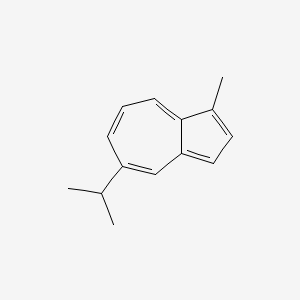
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)

